![molecular formula C25H22FN7O3 B2517707 EGFR-HER2 Ex20Ins inhibitor 1a CAS No. 2068806-31-3](/img/structure/B2517707.png)
EGFR-HER2 Ex20Ins inhibitor 1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
EGFR-HER2 Ex20Ins inhibitor 1a is an orally administered anti-cancer drug designed to target and inhibit the activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) proteins. The drug has been shown to have a wide range of biological activities, including inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. Additionally, Ex20Ins inhibitor 1a has been successfully used to treat various types of cancers in clinical trials.
Scientific Research Applications
- EGFR exon 20 insertions are less responsive to conventional tyrosine kinase inhibitors (TKIs). However, JBJ-03-142-02 has demonstrated efficacy in treating NSCLC with EGFR exon 20 insertions . It inhibits both wild-type and tumorigenic mutated receptors, including those with exon 20 insertions. Notably, it shows antiproliferative effects in patient-derived lung cancer cell lines .
- Amivantamab, a bispecific antibody targeting EGFR and c-MET, has shown significant efficacy when combined with chemotherapy. JBJ-03-142-02 contributes to this combination therapy, enhancing its effectiveness .
- Mobocertinib, another oral TKI, selectively targets EGFR exon 20 mutations. While it faces limitations in efficacy, it remains a promising option for treating EGFR exon 20 insertion-positive NSCLC .
- Poziotinib, yet another oral TKI, exhibits mixed results due to mutation-specific responses. Researchers continue to explore its potential in treating EGFR exon 20 insertions .
- Zipalertinib and Sunvozertinib have emerged as potent TKIs with promising clinical data. These compounds hold potential for managing EGFR exon 20 insertion-positive NSCLC .
- Despite these advances, challenges remain in overcoming resistance mutations and improving central nervous system penetration. Future research should focus on optimizing first-line combination therapies and enhancing diagnostic strategies for comprehensive mutation profiling .
Non-Small-Cell Lung Cancer (NSCLC) Treatment
Amivantamab Combination Therapy
Mobocertinib Selectivity
Poziotinib and Mutation-Specific Responses
Emerging Potent TKIs: Zipalertinib and Sunvozertinib
Challenges and Future Directions
properties
IUPAC Name |
(4-fluorophenyl)methyl N-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[3-(prop-2-enoylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O3/c1-3-23(34)29-19-5-4-6-21(13-19)33(25(35)36-16-17-7-9-18(26)10-8-17)22-11-12-27-24(31-22)30-20-14-28-32(2)15-20/h3-15H,1,16H2,2H3,(H,29,34)(H,27,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXGTCPIGRGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N(C3=CC=CC(=C3)NC(=O)C=C)C(=O)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EGFR-HER2 Ex20Ins inhibitor 1a |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.